molecular formula C21H17Br2NO5S B2353799 6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one CAS No. 421569-57-5

6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

货号: B2353799
CAS 编号: 421569-57-5
分子量: 555.24
InChI 键: YYWPFKZDBPMNAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a brominated coumarin derivative with a thiazolidine-3-carbonyl substituent at position 3 of the coumarin scaffold. Key structural features include:

  • A thiazolidine ring (a saturated five-membered ring containing sulfur and nitrogen) linked via a carbonyl group to the coumarin core.
  • A 2,5-dimethoxyphenyl group attached to the thiazolidine ring, contributing electron-donating methoxy groups that may influence electronic properties and target binding.

属性

IUPAC Name

6,8-dibromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Br2NO5S/c1-27-13-3-4-17(28-2)14(10-13)20-24(5-6-30-20)19(25)15-8-11-7-12(22)9-16(23)18(11)29-21(15)26/h3-4,7-10,20H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWPFKZDBPMNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Br2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one , with the molecular formula C21H17Br2NO5SC_{21}H_{17}Br_{2}NO_{5}S, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

  • Molecular Weight: 555.24 g/mol
  • CAS Number: 421569-57-5
  • IUPAC Name: 6,8-dibromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
  • Purity: Typically ≥ 95% .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties. Its structural features contribute to its interaction with various biological targets.

Anti-inflammatory Activity

Studies have shown that derivatives of thiazolidine compounds can inhibit inflammatory pathways. For instance, compounds similar to 6,8-dibromo derivatives have demonstrated the ability to reduce pro-inflammatory cytokine production and inhibit the activation of NF-kB pathways in cell models . This suggests potential applications in treating inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of this compound is notable. Research indicates that it can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial as oxidative stress is implicated in numerous chronic diseases .

Anticancer Potential

Preliminary studies suggest that 6,8-dibromo derivatives may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar thiazolidine structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . The specific mechanisms by which this compound exerts its anticancer effects warrant further investigation.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
  • Modulation of Signaling Pathways: It likely affects signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.
  • Interaction with Cellular Receptors: It may bind to specific receptors involved in inflammation and cancer cell growth.

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

  • Anti-diabetic Effects: A related compound demonstrated significant reductions in blood glucose levels and improved insulin sensitivity in diabetic mouse models .
  • Cancer Research: In vitro studies showed that a thiazolidine derivative led to reduced viability of breast cancer cells by inducing apoptosis .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine production; inhibited NF-kB activation
AntioxidantScavenged free radicals; reduced oxidative stress
AnticancerInduced apoptosis in cancer cell lines
Anti-diabeticLowered blood glucose; improved insulin sensitivity

科学研究应用

6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a research compound with the molecular formula C21H17Br2NO5S and a molecular weight of 555.24 g/mol. It typically has a purity of ≥ 95%.

Properties

Key properties of this compound include:

  • IUPAC Name: 6,8-dibromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
  • CAS Number: 421569-57-5
  • Molecular Formula: C21H17Br2NO5S
  • Molecular Weight: 555.2 g/mol
  • InChI: InChI=1S/C21H17Br2NO5S/c1-27-13-3-4-17(28-2)14(10-13)20-24(5-6-30-20)19(25)15-8-11-7-12(22)9-16(23)18(11)29-21(15)26/h3-4,7-10,20H,5-6H2,1-2H3
  • InChI Key: YYWPFKZDBPMNAA-UHFFFAOYSA-N
  • Canonical SMILES: COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

This compound is a synthetic derivative with potential anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity
Thiazolidine derivatives can inhibit inflammatory pathways by reducing pro-inflammatory cytokine production and inhibiting the activation of NF-kB pathways in cell models, suggesting potential applications in treating inflammatory diseases.

Antioxidant Properties
It can scavenge free radicals and reduce oxidative stress markers in vitro, which is important since oxidative stress is involved in many chronic diseases.

Anticancer Potential
6,8-dibromo derivatives may have cytotoxic effects against various cancer cell lines, and similar thiazolidine structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of enzymatic pathways involved in inflammatory responses and cancer progression.
  • Modulation of signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.
  • Interaction with cellular receptors involved in inflammation and cancer cell growth.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis with structurally related coumarin derivatives:

Compound Substituents Key Features Potential Applications
Target Compound 6,8-dibromo, 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl) Bromine enhances lipophilicity; thiazolidine offers conformational rigidity. Antimicrobial, enzyme inhibition
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one 3-(3,4-dimethoxyphenyl) Lacks bromine and thiazolidine; simpler aryl substitution. Antioxidant, anti-inflammatory
6,8-Dibromo-3-((4-isopropylphenyl)sulfonyl)-2H-chromen-2-one 6,8-dibromo, 3-sulfonyl-linked isopropylphenyl Sulfonyl group is electron-withdrawing; lacks nitrogen for hydrogen bonding. Photodynamic therapy, cancer research
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one 3-(benzodioxolyl) Electron-rich benzodioxole group; no halogen substitutions. Neuroprotective, acetylcholinesterase inhibition

Research Findings and Hypotheses

  • Antimicrobial Activity : Brominated coumarins (e.g., derivatives) show enhanced activity against Gram-positive bacteria due to increased lipophilicity. The thiazolidine group may further synergize this effect by targeting bacterial enzymes .
  • Enzyme Inhibition: Thiazolidine-containing compounds are known to inhibit carbonic anhydrase and tyrosine kinases.
  • Stability: Bromine and the thiazolidine ring may improve metabolic stability compared to non-brominated or sulfonyl-substituted coumarins, as seen in related compounds .

常见问题

Q. What experimental methodologies are recommended for synthesizing 6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one?

A stepwise approach is advised:

  • Nucleophilic substitution : Introduce bromine at positions 6 and 8 of the coumarin scaffold using brominating agents (e.g., NBS\text{NBS}) under controlled conditions to avoid over-bromination.
  • Thiazolidine ring formation : React 2-(2,5-dimethoxyphenyl)thiazolidine with a carbonylating agent (e.g., phosgene analogs) to generate the thiazolidine-3-carbonyl intermediate.
  • Coupling : Use a coupling reagent (e.g., DCC/DMAP) to conjugate the thiazolidine-carbonyl group to the brominated coumarin core.
    Key validation : Monitor intermediates via TLC and purify via column chromatography (silica gel, gradient elution) .

Q. How should researchers characterize the crystallographic structure of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: THF/ethyl acetate mixture). Refinement via SHELXL (for small-molecule structures) ensures precise bond-length/angle measurements.
  • Validation : Check for twinning or disorder using SHELXS/SHELXD ; resolve ambiguities via iterative refinement cycles. Include CIF files in supplementary data .

Q. What spectroscopic techniques are critical for confirming structural integrity?

  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR (DMSO-d6) to verify bromine-induced deshielding and thiazolidine ring protons (e.g., δ 3.27 ppm for CH3 in analogous structures) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 516–518 for brominated analogs) and isotopic patterns matching 79Br/81Br^{79}\text{Br}/^{81}\text{Br} ratios .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 2,5-dimethoxyphenylthiazolidine moiety?

  • Kinetic control : Extend reaction time to 72 hours (room temperature) to favor complete coupling, as seen in analogous phosphazene syntheses .
  • Solvent selection : Use THF for solubility of aromatic intermediates; add triethylamine (2 eq.) to scavenge HCl byproducts and prevent side reactions .
  • Troubleshooting : If yield <60%, consider steric hindrance from methoxy groups; test bulkier bases (e.g., DBU) or microwave-assisted synthesis for accelerated kinetics.

Q. What strategies address contradictory data in computational vs. experimental electronic property analyses?

  • Hybrid modeling : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental UV-Vis spectra to validate HOMO-LUMO gaps.
  • Methodological alignment : Ensure computational parameters (e.g., solvent effects, dielectric constants) match experimental conditions. Discrepancies often arise from oversimplified solvation models in simulations .

Q. How can substituent effects (bromo, methoxy) be systematically studied for structure-activity relationships (SAR)?

  • Comparative synthesis : Prepare analogs with halogen/methoxy substitutions at varying positions (e.g., 6,8-dichloro vs. dibromo).
  • Bioactivity assays : Test inhibition of kinase targets (e.g., CDK2) to correlate electronic effects (bromo’s electronegativity) with potency.
  • Crystallographic overlay : Use SHELXPRO to superimpose structures and identify steric/electronic contributions to binding .

Q. What are best practices for resolving conflicting crystallographic data in polymorphic forms?

  • High-resolution data : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts.
  • Twinned refinement : Apply SHELXL’s TWIN/BASF commands for multi-component crystals. Validate with R-factor convergence (<5% difference) .

Methodological Notes

  • Synthetic protocols should prioritize reproducibility: report exact equivalents, solvent grades, and purification Rf values.
  • Data transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) and provide full spectral datasets in supplementary materials.
  • Computational rigor : Cross-validate docking results with experimental IC50 values to avoid overinterpretation of in silico predictions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。